3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
Description
The exact mass of the compound 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is 229.94010 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5,6-dihydro-4H-1-benzothiophen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERAVPKEVZCHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856934 | |
| Record name | 3-Bromo-5,6-dihydro-1-benzothiophen-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274925-56-3 | |
| Record name | 3-Bromo-5,6-dihydro-1-benzothiophen-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one CAS 274925-56-3 properties
The following technical guide provides an in-depth analysis of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (CAS 274925-56-3), a versatile heterocyclic building block used extensively in medicinal chemistry for the development of kinase inhibitors and GPCR ligands.
CAS Registry Number: 274925-56-3 Common Aliases: 3-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-7-one; 3-Bromotetrahydrobenzothiophenone
Executive Summary
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one represents a "privileged scaffold" in drug discovery. Its bicyclic core—comprising an electron-rich thiophene ring fused to a reactive cyclohexenone—offers two distinct orthogonal handles for chemical modification:
-
C-3 Bromide: A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C-7 Ketone: A versatile electrophile for condensation reactions, reductive aminations, or heterocycle fusion (e.g., formation of tricyclic pyrazoles).
This dual-reactivity profile makes it an ideal intermediate for synthesizing ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) agonists.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data |
| Molecular Formula | C₈H₇BrOS |
| Molecular Weight | 231.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~2.1 |
| H-Bond Donors/Acceptors | 0 / 2 |
Synthetic Routes and Production
The synthesis of CAS 274925-56-3 typically proceeds via the functionalization of the parent dihydrobenzothiophene core. The most robust industrial route involves the electrophilic bromination of 5,6-dihydrobenzo[b]thiophen-7(4H)-one.
Core Synthesis Workflow
The parent scaffold is often constructed via a Vilsmeier-Haack-type cyclization or condensation of cyclohexane-1,3-dione derivatives with sulfur precursors. Once the parent ketone is obtained, regioselective bromination is performed.
Step-by-Step Protocol: Regioselective Bromination
-
Precursor: 5,6-Dihydrobenzo[b]thiophen-7(4H)-one (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF
-
Conditions: 0°C to RT, 2–4 hours.
Mechanism: The thiophene ring is electron-rich. The carbonyl group at C-7 deactivates the C-6 position, directing electrophilic aromatic substitution (SEAr) preferentially to the C-3 position of the thiophene ring, avoiding the C-2 position which is often sterically or electronically less favored in this specific fused system due to the directing effect of the sulfur lone pair and the fused ring strain.
Figure 1: The primary synthetic route involves the construction of the bicyclic core followed by late-stage bromination.
Reactivity & Functionalization
The value of this compound lies in its ability to serve as a "linchpin" intermediate.
A. C-3 Palladium-Catalyzed Coupling (The "Warhead" Attachment)
The C-3 bromine is highly reactive toward oxidative addition by Pd(0) species. This allows for the introduction of aryl, heteroaryl, or vinyl groups.
-
Reaction: Suzuki-Miyaura Coupling
-
Standard Conditions: Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/Water (4:1), 80°C.
-
Outcome: Biaryl systems common in kinase inhibitors (e.g., mimicking the adenine ring of ATP).
B. C-7 Carbonyl Modification (The "Tail" Attachment)
The ketone functionality allows for scaffold extension or ring fusion.
-
Condensation: Reaction with hydrazine derivatives yields tricyclic benzo[4,5]thieno[2,3-c]pyrazoles .
-
Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields secondary amines, useful for tuning solubility and pharmacokinetic properties.
Figure 2: Orthogonal functionalization pathways allow for rapid library generation.
Applications in Drug Discovery[2][6][7][8]
Case Study 1: Kinase Inhibitors (RhoA/ROCK Pathway)
Researchers have utilized the benzo[b]thiophene scaffold to target Rho-associated protein kinase (ROCK). The C-3 position is typically arylated to occupy the hydrophobic pocket of the kinase ATP-binding site, while the C-7 ketone is modified to interact with the hinge region or solvent-exposed areas.
-
Mechanism: The planar thiophene ring mimics the purine core of ATP.
-
Reference: Derivatives of this scaffold have shown nanomolar potency against ROCK1 and ROCK2.
Case Study 2: GPR40 Agonists (Type 2 Diabetes)
In the search for non-carboxylate GPR40 agonists, the dihydrobenzothiophene core serves as a lipophilic spacer. The ketone at C-7 is often converted to a polar head group (or a bioisostere like tetrazole) to interact with the receptor's polar residues, while the C-3 substituent provides necessary hydrophobic contacts.
Handling and Safety Standards
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Standard Operating Procedure (SOP):
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Spill Management: Adsorb with inert material (vermiculite/sand). Do not flush into surface water; the compound is toxic to aquatic life with long-lasting effects (based on benzothiophene class data).
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one. Link
-
National Institutes of Health (NIH). Synthesis and in vitro evaluation of benzo[b]thiophene derivatives targeting the RhoA/ROCK pathway. PMC Article. Link
-
MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure Agents. Link
-
Fisher Scientific. Safety Data Sheet: 3-Bromobenzo[b]thiophene (Analogous Safety Data). Link
-
Organic Chemistry Portal. Synthesis of Benzothiophenes and Derivatives. Link
Chemical structure of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
An In-Depth Technical Guide to 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one: A Versatile Building Block in Medicinal Chemistry
Executive Summary
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core functionalized with both a bromine atom and a ketone. This unique combination of reactive sites makes it an exceptionally valuable intermediate in synthetic organic and medicinal chemistry. The bromine atom at the C3 position of the thiophene ring serves as a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. The fused ketone allows for a different axis of chemical modification, enabling the construction of complex molecular architectures. Benzo[b]thiophene scaffolds are recognized as "privileged structures" in drug discovery, appearing in a wide range of biologically active agents.[1] This guide provides a comprehensive overview of the structure, synthesis, characterization, reactivity, and applications of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
The foundational structure of the molecule consists of a thiophene ring fused to a cyclohexanone ring. The bromine atom is substituted at the C3-position of the thiophene ring, which is electronically distinct from the C2-position and influences the molecule's reactivity.
Caption: .
The key physicochemical and identifying properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 274925-56-3 | |
| Molecular Formula | C₈H₇BrOS | [2] |
| Molecular Weight | 231.11 g/mol | |
| InChI Key | WERAVPKEVZCHHA-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Store at room temperature |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is not extensively published, a highly plausible and efficient route involves the direct electrophilic bromination of the parent ketone, 5,6-dihydrobenzo[b]thiophen-7(4H)-one. This approach is standard for the halogenation of electron-rich thiophene rings.
Causality of Experimental Design: The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The C3 position is often less reactive than the C2 position, but substitution can be directed there under appropriate conditions. N-Bromosuccinimide (NBS) is selected as the brominating agent because it is a solid, easy-to-handle source of electrophilic bromine (Br⁺) and often provides higher selectivity with fewer side products (like over-bromination) compared to using elemental bromine (Br₂).[3] A polar aprotic solvent like chloroform or a polar protic solvent like acetic acid is typically used to facilitate the reaction.[3]
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Proposed Synthesis
-
Dissolution: Dissolve 5,6-dihydrobenzo[b]thiophen-7(4H)-one (1 equivalent) in a suitable solvent such as a mixture of chloroform and glacial acetic acid.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30-60 minutes, maintaining the temperature below 5 °C. The use of a slight excess of NBS ensures complete conversion of the starting material.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with chloroform and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), sodium bicarbonate (to neutralize acetic acid), and brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Structural Elucidation and Spectroscopic Profile
| Technique | Predicted Data and Interpretation |
| ¹H NMR | δ ~7.3-7.5 ppm (s, 1H): Proton at C2 of the thiophene ring. Appears as a singlet due to no adjacent protons. δ ~3.0-3.2 ppm (t, 2H): Methylene protons at C4 (adjacent to the ketone). δ ~2.5-2.7 ppm (t, 2H): Methylene protons at C5. |
| ¹³C NMR | δ ~190-195 ppm: Carbonyl carbon (C7). δ ~140-150 ppm: Quaternary carbons of the thiophene ring (C3a, C7a). δ ~125-130 ppm: C2 carbon. δ ~110-115 ppm: Bromine-bearing C3 carbon. δ ~35-40 ppm: C4 methylene carbon. δ ~20-25 ppm: C5, C6 methylene carbons. |
| FT-IR | ~1680 cm⁻¹ (strong): C=O stretch of the α,β-unsaturated ketone.[7] ~1500-1550 cm⁻¹: C=C stretching of the thiophene ring. ~2900-3000 cm⁻¹: Aliphatic C-H stretching. ~550-650 cm⁻¹: C-Br stretch. |
| Mass Spec (EI) | M⁺ peaks at m/z 230/232: Molecular ion exhibiting the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).[6] Key Fragments: [M-Br]⁺ at m/z 151; [M-CO]⁺ at m/z 202/204. |
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one lies in its multiple reactive sites, which can be addressed selectively. The C-Br bond is particularly important for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position serves as an ideal handle for introducing aryl, heteroaryl, alkyl, or alkynyl groups via well-established palladium-catalyzed cross-coupling reactions. This is a cornerstone strategy in modern drug discovery for rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies.[8][9]
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.[10][11]
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes.
Caption: General scheme for a Suzuki cross-coupling reaction.
Protocol: Example Suzuki Coupling
-
Setup: To a reaction vessel, add 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2-3 eq.).[10]
-
Solvent & Degas: Add a solvent mixture (e.g., toluene and water) and thoroughly degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 3-aryl product.
Applications in Drug Discovery
The tetrahydrobenzo[b]thiophene scaffold is a key pharmacophore found in numerous compounds with diverse biological activities. Its structural resemblance to other important biological molecules allows it to interact with a variety of biological targets.[1]
-
Anticancer Agents: Derivatives have been investigated as inhibitors of critical cancer-related enzymes like histone deacetylases (HDACs)[12] and pathways such as RhoA/ROCK.[13]
-
Antioxidants: The thiophene core can participate in redox processes, and certain derivatives have shown significant antioxidant potency, making them candidates for treating oxidative stress-related diseases.[14]
-
Antiseizure and Antinociceptive Agents: Fused thiophene systems, particularly those incorporated into succinimide structures, have shown potent antiseizure and pain-relieving properties, potentially through interaction with voltage-sensitive sodium channels.[15]
-
Anti-diabetic Properties: Thiazolidinedione derivatives, which can be synthesized from related building blocks, are known PTP1B inhibitors with antidiabetic potential.[16]
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a strategic starting material to access novel analogs within these classes of compounds, enabling the exploration of new chemical space and the development of next-generation therapeutics.
Conclusion
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is more than a simple chemical; it is a versatile platform for innovation in medicinal chemistry. Its well-defined reactive sites, particularly the strategically placed bromine atom, provide a reliable entry point for a vast array of chemical modifications. For researchers and drug development professionals, this compound represents a powerful tool for constructing compound libraries, optimizing lead candidates, and ultimately, discovering novel therapeutics to address unmet medical needs.
References
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PubMed. Available at: [Link]
-
Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed. Available at: [Link]
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][8][14]thiazepin-4(5 H )-one. ResearchGate. Available at: [Link]
-
Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Scielo. Available at: [Link]
-
(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. ResearchGate. Available at: [Link]
-
Benzo[b]thiophene, 3-bromo-. NIST WebBook. Available at: [Link]
-
Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[14]benzo-thieno[3,2-b][14]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI. Available at: [Link]
-
3-Bromothiophene | C4H3BrS | CID 13383. PubChem. Available at: [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]
-
Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PMC. Available at: [Link]
-
Benzo[1,2-d:4,5-d′]bis([12][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. PMC. Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Available at: [Link]
-
IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][8][14] oxazepin-3 (2H)-ones (thiones). ResearchGate. Available at: [Link]
-
Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. PubMed. Available at: [Link]
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- 3. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]
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- 16. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Characterization and Synthesis of 3-Bromo-dihydrobenzothiophenone Derivatives
Executive Summary
The 3-bromo-dihydrobenzothiophenone scaffold (specifically 3-bromo-thiochroman-4-one ) represents a critical "pivot point" in heterocyclic chemistry.[1] Unlike fully aromatic benzothiophenes, this dihydro-intermediate possesses an
This guide provides a definitive technical breakdown of the 3-bromo-dihydrobenzothiophenone class.[1] It addresses the nomenclature ambiguity often found in industrial catalogs—where "dihydrobenzothiophenone" typically refers to the 6-membered thiochroman-4-one system—and details the physicochemical properties, synthesis protocols, and validation metrics required for high-purity applications in drug discovery (e.g., Selective Estrogen Receptor Modulators like Raloxifene).
Structural Fundamentals & Nomenclature
To ensure scientific accuracy, we must first disambiguate the scaffold. The term "dihydrobenzothiophenone" can refer to two distinct ring systems. In the context of "3-bromo" substitution, the 6-membered thiochroman-4-one is the chemically relevant isomer where C3 is the
-
Preferred IUPAC Name: 3-bromo-2,3-dihydro-4H-1-benzothiopyran-4-one[1]
-
Common Name: 3-bromo-thiochroman-4-one[1]
-
Core Geometry: The C2-C3 bond allows for a "half-chair" conformation, unlike the planar benzothiophene.[1]
Physicochemical Data Table
The following table consolidates the molecular weight (MW) and formula for the parent scaffold and its most critical drug-discovery derivatives.
| Derivative Type | Substitution | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | LogP (Calc) |
| Parent Scaffold | Unsubstituted | 243.12 | 241.940 | 2.6 | |
| Halo-Analog | 6-Chloro | 277.56 | 275.901 | 3.2 | |
| Alkyl-Analog | 6-Methyl | 257.15 | 255.956 | 3.1 | |
| Oxidized (Sulfone) | 1,1-Dioxide | 275.12 | 273.930 | 1.1 | |
| Methoxy-Analog | 6-Methoxy | 273.15 | 271.951 | 2.5 |
Note: Molecular weights are calculated using standard atomic weights. Monoisotopic mass utilizes the primary isotope (
,, ).
Synthetic Protocol: -Bromination Workflow
The synthesis of 3-bromo-dihydrobenzothiophenone is an electrophilic
Reagents & Equipment[1][2][3][4][5][6][7]
-
Substrate: Thiochroman-4-one (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Chloroform ( ) (Anhydrous) -
Catalyst: Benzoyl Peroxide (cat.[1] 1-2 mol%) or AIBN (radical initiator)
-
Apparatus: Round-bottom flask, reflux condenser, inert gas (Argon) line.
Step-by-Step Methodology
-
Solvation: Dissolve 10 mmol of thiochroman-4-one in 50 mL of anhydrous
under Argon atmosphere. -
Activation: Add catalytic Benzoyl Peroxide (0.1 mmol). Stir for 5 minutes at room temperature.
-
Addition: Add NBS (10.5 mmol) in a single portion.
-
Reflux: Heat the mixture to gentle reflux (
) for 2–4 hours. -
Workup: Cool to
. Filter off the precipitated succinimide byproduct.[1] -
Purification: Wash the filtrate with water (
) and brine ( ). Dry over .[1] -
Isolation: Evaporate solvent under reduced pressure. The residue is often an unstable oil or low-melting solid.[1]
Reaction Pathway Visualization
The following diagram illustrates the synthesis and the critical "branching" pathways where the 3-bromo intermediate can be converted into different therapeutic scaffolds.
Figure 1: Divergent synthesis pathways from the 3-bromo scaffold. The intermediate serves as a gateway to both aromatic benzothiophenes and substituted dihydro-analogs.[1]
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. If these peaks are absent or shifted, the protocol has failed (likely via elimination to the aromatic species).
Proton NMR ( NMR, 400 MHz, )
-
Diagnostic Signal: A doublet or doublet-of-doublets at
4.8 – 5.0 ppm .[1]-
Explanation: This corresponds to the C3-H proton (alpha to ketone, geminal to Bromine).
-
Failure Mode: If this peak is missing and aromatic signals appear downfield (
7.0+), the compound has eliminated HBr to become a benzothiophene.
-
-
Coupling: The C2 protons will appear as a multiplet at
3.5 – 3.8 ppm, showing coupling to the C3 proton ( ).
Mass Spectrometry (LC-MS)[1][8]
-
Isotope Pattern: You must observe a 1:1 ratio of the M+ and M+2 peaks.[1]
-
Example: For the parent (
), peaks at 241.9 and 243.9 of equal intensity confirm the presence of a single Bromine atom.
-
Applications in Drug Discovery[3][9][10][11]
The 3-bromo-dihydrobenzothiophenone scaffold is rarely a final drug but is a high-value intermediate .[1]
-
Raloxifene Analogs: The benzothiophene core of Raloxifene (a Selective Estrogen Receptor Modulator) is often accessed via the oxidation and elimination of thiochroman precursors. The 3-bromo intermediate allows for the introduction of the basic side chain before aromatization.[1]
-
Tubulin Polymerization Inhibitors: Derivatives where the C3-Br is substituted with aryl amines have shown potency in inhibiting tubulin assembly, acting as vascular disrupting agents in oncology models.[1]
-
Antifungal Azoles: Ring expansion or substitution at the C3 position is used to generate novel antifungal pharmacophores that target lanosterol 14
-demethylase.[1]
References
-
PubChem. (2025).[1] Compound Summary: 6-bromo-2,3-dihydro-4H-1-benzothiopyran-4-one.[1][2] National Library of Medicine.[1] [Link]
-
Organic Syntheses. (1976).[1] Bromination of Thiophenes and related scaffolds. Org. Synth. 55 , 114. [Link]
-
Shaikh, M. M., et al. (2013).[3] Crystal structure of 3-bromochroman-4-one (Oxygen analog comparison). Acta Crystallographica Section E. [Link]
Sources
Functionalized Dihydrobenzothiophenone Scaffolds: Synthetic Architectures and Therapeutic Frontiers
Executive Summary
The dihydrobenzothiophenone scaffold—specifically 2,3-dihydrobenzo[b]thiophen-3-one (thioindoxyl)—represents a privileged pharmacophore in modern medicinal chemistry. Distinct from its fully aromatic benzothiophene counterpart, the dihydro-ketone core offers unique C2-methylene reactivity, enabling rapid diversification via Knoevenagel condensations, spiro-cyclizations, and multicomponent domino reactions.
This technical guide dissects the synthetic methodologies and therapeutic applications of this scaffold, with a specific focus on DHHC palmitoyltransferase inhibition and Acetylcholinesterase (AChE) modulation . It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.
Structural Analysis & Pharmacophore Mapping
The core utility of the 2,3-dihydrobenzo[b]thiophen-3-one scaffold lies in its keto-enol tautomerism and the high acidity of the C2 protons.
-
C2-Position: The "warhead" attachment point. Aldol-type condensations here yield 2-arylidene derivatives (aurones analogues), which are potent Michael acceptors capable of covalent modification of cysteine residues.
-
C3-Carbonyl: Acts as a hydrogen bond acceptor (HBA) and facilitates the acidity of C2.
-
Sulfur Atom: Increases lipophilicity and provides unique electronic modulation of the aromatic ring, often superior to oxygen (benzofuran) or nitrogen (indole) isosteres in metabolic stability.
Pharmacophore Diagram (DOT)
The following diagram illustrates the reactive centers and pharmacophoric interaction points of the scaffold.
Figure 1: Pharmacophore mapping of the 2,3-dihydrobenzo[b]thiophen-3-one scaffold highlighting key reactive sites.
Synthetic Methodologies
Core Synthesis: The Friedel-Crafts Approach
The most robust route to the parent scaffold involves the cyclization of arylthioacetic acids.
Protocol 1: Synthesis of 2,3-dihydrobenzo[b]thiophen-3-one
-
Starting Material: Thiosalicylic acid or substituted thiophenols.
-
S-Alkylation: React thiophenol with chloroacetic acid in NaOH (aq) to form (phenylthio)acetic acid.
-
Cyclization:
-
Reagent: Polyphosphoric acid (PPA) or SOCl₂ followed by AlCl₃.
-
Conditions: Heat at 80°C for 2 hours (PPA method).
-
Workup: Pour into ice water, extract with DCM.
-
Yield: Typically 75-85%.
-
Functionalization: The Knoevenagel Condensation
This is the primary method for generating bioactive 2-arylidene derivatives (e.g., Compound V).
Protocol 2: Synthesis of 2-(substituted-benzylidene)benzo[b]thiophen-3-ones
-
Reaction:
-
Reagents: Piperidine (cat.) or NaOAc in Acetic Acid.
-
Procedure:
-
Dissolve 2,3-dihydrobenzo[b]thiophen-3-one (1.0 eq) and substituted benzaldehyde (1.1 eq) in Ethanol or Acetic Acid.
-
Add catalytic piperidine (0.1 eq).
-
Reflux for 3–6 hours. Product usually precipitates upon cooling.
-
Purification: Recrystallization from EtOH/DMF.
-
-
Causality: The base deprotonates C2, generating an enolate that attacks the aldehyde. Elimination of water yields the thermodynamically stable (Z)-isomer (usually).
Advanced Multicomponent Domino Reactions
For generating highly substituted spiro- or fused-derivatives (e.g., AChE inhibitors).
Protocol 3: One-Pot Synthesis of 5-amino-2,7-diaryl-dihydrobenzothiophenes
-
Components: 5-aryldihydro-3(2H)-thiophenone + Malononitrile + Aromatic Aldehyde.[1][2]
-
Catalyst: Morpholine.[1]
-
Mechanism: Knoevenagel condensation
Michael addition Thorpe-Ziegler cyclization.[1][2] -
Key Step: The Thorpe-Ziegler step closes the second ring, generating the amino-cyano functionality critical for H-bonding in enzyme pockets.
Therapeutic Applications & Case Studies
Inhibition of DHHC Palmitoyltransferases (Oncology/Neurology)
Protein palmitoylation, catalyzed by DHHC enzymes, is critical for the trafficking of oncogenes (e.g., HRAS, NRAS).
-
Lead Compound: Compound V (2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one).[3][4][5]
-
Mechanism: The exocyclic double bond acts as a Michael acceptor. The active site cysteine (within the DHHC motif) attacks the
-carbon, forming a covalent adduct. -
Selectivity: Unlike the broad-spectrum inhibitor 2-Bromopalmitate (2-BP), Compound V shows reversibility and distinct kinetics.[5]
Table 1: Comparative Efficacy of Palmitoylation Inhibitors
| Compound | Scaffold Type | Target Mechanism | Reversibility | IC50 (µM) |
| Compound V | Dihydrobenzothiophenone | Covalent (Michael Addn) | Reversible | ~0.5 (N-myr peptide) |
| 2-BP | Fatty Acid Analog | Non-specific Alkylation | Irreversible | ~10-15 |
| Cerulenin | Epoxide | Fatty Acid Synthase | Irreversible | N/A (Indirect) |
Acetylcholinesterase (AChE) Inhibitors (Alzheimer's)
Functionalized dihydrobenzothiophenes have emerged as potent non-alkaloid AChE inhibitors.
-
Lead Series: 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles.[1][2]
-
SAR Insight: Electron-donating groups (OMe, Me) at the C2-aryl and C7-aryl positions significantly enhance potency compared to electron-withdrawing groups.[2]
-
Best in Class: 5-amino-2,7-bis(4-methoxyphenyl) derivative.[1]
Visualizing the Mechanism of Action
The following diagram details the covalent inhibition mechanism of DHHC enzymes by 2-arylidene-dihydrobenzothiophenones (Compound V type).
Figure 2: Kinetic mechanism of DHHC palmitoyltransferase inhibition by functionalized dihydrobenzothiophenones.
References
-
Jeyachandran, V., et al. (2013). "A one-pot domino synthesis and discovery of highly functionalized dihydrobenzo[b]thiophenes as AChE inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Mitchell, D. A., et al. (2006). "2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro."[3][4][5] Journal of Biological Chemistry.
-
Thakur, S., et al. (2024).[6][7] "Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads." European Journal of Medicinal Chemistry.
-
Li, X., et al. (2020). "Synthesis of Spiro[benzofuran-2,2'-benzo[b]thiophene]-3,3'-diones via PIDA/CuBr-Mediated Spirocyclization." European Journal of Organic Chemistry.
-
Zhang, Y., et al. (2017).[8] "Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents." Molecules.
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 8. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
Introduction: The Strategic Value of the Dihydrobenzo[b]thiophenone Scaffold
The 5,6-dihydrobenzo[b]thiophen-7(4H)-one core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure, incorporating both a thiophene ring and a cyclohexenone moiety, provides a unique three-dimensional framework for the presentation of pharmacophoric features. Derivatives of this scaffold have been investigated for a range of biological activities, including as anti-cancer, anti-inflammatory, and anti-microbial agents.[1][2] The functionalization of this core structure is therefore of significant interest to researchers in drug discovery and development.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the derivatization of halogenated aromatic and heteroaromatic systems.[3][4] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[4][5] This guide provides detailed application notes and experimentally derived protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one, a key intermediate for the synthesis of novel chemical entities.
The presence of the α,β-unsaturated ketone in the substrate presents both a challenge and an opportunity. While it can potentially interfere with some catalytic cycles, it also serves as a handle for further synthetic transformations. The protocols outlined herein are designed to be robust and provide a strong starting point for the exploration of this valuable chemical space.
PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and vinyl-aryl structures due to the stability and low toxicity of the boronic acid or ester coupling partners.[6][7]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8] The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one with Phenylboronic Acid
This protocol is adapted from established procedures for related heterocyclic systems and is designed to minimize potential side reactions such as debromination.[9][10]
Materials:
-
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
The reaction mixture is stirred and heated to 80-90 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | The dppf ligand provides a good balance of electron richness and steric bulk, promoting efficient oxidative addition and reductive elimination while minimizing side reactions. |
| Base | K₂CO₃ | A moderately strong inorganic base, effective in promoting transmetalation without causing degradation of the ketone substrate. |
| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki couplings, the aqueous phase is crucial for the activation of the boronic acid. |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
PART 2: Heck Reaction: Vinylation of the Thiophene Core
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, providing a powerful method for the synthesis of substituted olefins.[5][11]
Mechanistic Insights
The Heck reaction proceeds through a distinct catalytic cycle involving oxidative addition, migratory insertion of the olefin, and β-hydride elimination to release the product and regenerate the palladium catalyst.[12] The regioselectivity of the migratory insertion is a key consideration.
Caption: General catalytic cycle for the Heck reaction.
Protocol: Heck Coupling of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one with n-Butyl Acrylate
This protocol is based on well-established conditions for the Heck vinylation of aryl bromides.[11]
Materials:
-
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, dissolve 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL) under an argon atmosphere.
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv).
-
Add Et₃N (2.0 mmol, 2.0 equiv).
-
Seal the tube and heat the mixture at 100-110 °C for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and pour into water.
-
Extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A classic catalyst system for Heck reactions. The phosphine ligand stabilizes the palladium center. |
| Base | Et₃N | Acts as a scavenger for the HBr generated during the catalytic cycle. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and catalyst. |
| Temperature | 100-110 °C | Higher temperatures are often required for Heck reactions with aryl bromides. |
PART 3: Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[13][14] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes.
Mechanistic Overview
The Sonogashira reaction uniquely employs a dual catalytic system of palladium and copper.[15][16] The palladium catalyst undergoes the typical oxidative addition and reductive elimination steps, while the copper co-catalyst facilitates the deprotonation of the terminal alkyne and its transfer to the palladium center.
Caption: Dual catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one with Phenylacetylene
Given the presence of the ketone, which could potentially be enolized under basic conditions, a silyl enol ether protection strategy may be beneficial to improve yields, as demonstrated in the coupling of related 3-bromo-1,2-diones.[3][17] However, a direct coupling protocol is presented here as a starting point.
Materials:
-
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a degassed solution of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and DIPA (5 mL) under argon, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate and dissolve the residue in dichloromethane.
-
Wash with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The standard and robust catalyst system for Sonogashira couplings. |
| Base/Solvent | Diisopropylamine (DIPA) | A bulky amine base that also serves as a solvent, effectively promoting the reaction while minimizing side reactions. |
| Solvent | THF | Co-solvent to ensure solubility of the starting material. |
| Temperature | Room Temperature | Sonogashira couplings with aryl bromides can often proceed efficiently at ambient temperature. |
PART 4: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[4][8] This reaction is of immense importance in pharmaceutical chemistry, as the arylamine motif is a common feature in bioactive molecules.[18][19]
Mechanistic Framework
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the C-N coupled product.[4][20] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[20]
Caption: Conceptual catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one with Morpholine
This protocol utilizes a modern, highly active catalyst system to facilitate the amination of the heterocyclic bromide.
Materials:
-
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (glovebox or Schlenk line)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%) to a Schlenk tube.
-
Add NaOtBu (1.4 mmol, 1.4 equiv).
-
Add 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (1.0 mmol, 1.0 equiv).
-
Remove the tube from the glovebox.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) via syringe under an argon atmosphere.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active "second-generation" Buchwald-Hartwig catalyst system, effective for a wide range of aryl bromides. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A common non-polar solvent for this transformation. |
| Temperature | 100 °C | Sufficient temperature to drive the reaction to completion. |
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one provide a robust and versatile platform for the synthesis of a diverse library of novel compounds. The protocols detailed in this guide offer reliable starting points for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Researchers and drug development professionals can utilize these methods to rapidly access new chemical matter based on the privileged dihydrobenzo[b]thiophenone scaffold. Further optimization of these protocols for specific substrates and the exploration of other cross-coupling reactions will undoubtedly continue to expand the synthetic utility of this valuable building block.
References
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- Wikipedia. (2023).
- Grigg, R., & Sridharan, V. (2006). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 11(10), 771-793.
- LibreTexts Chemistry. (2023).
- Rasool, N., et al. (2018). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Chemistry Central Journal, 12(1), 84.
- Johansson, H., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1996-1999.
- Wikipedia. (2023). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Taylor & Francis Online. (2018). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones.
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
- YouTube. (2021).
- YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.
- Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
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- CSIRO Publishing. (2011).
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- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-bromo-7-chloro-1-benzothiophene.
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- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry.
- ResearchGate. (2025). An overview of benzo [b] thiophene-based medicinal chemistry.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2014). Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde.
- National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
- National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-bromo-7-chloro-1-benzothiophene.
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- 17. kbfi.ee [kbfi.ee]
- 18. benthamscience.com [benthamscience.com]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one as a Versatile Intermediate in Medicinal Chemistry
Introduction: The Strategic Value of the Dihydrobenzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its inherent drug-like properties and synthetic tractability make it a cornerstone for the development of novel therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[2] The partially saturated derivative, 5,6-dihydrobenzo[b]thiophen-7(4H)-one, and its halogenated counterparts, such as 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one, serve as powerful intermediates. They offer a unique combination of a reactive handle for diversification at the 3-position and a ketone functionality that can be further manipulated to construct complex molecular architectures.
This guide provides an in-depth exploration of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one as a strategic intermediate. We will detail its synthesis and showcase its application in the construction of advanced molecular scaffolds, with a particular focus on palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.
Synthesis of the Intermediate: 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
The synthesis of the title compound can be achieved through the direct bromination of the parent ketone, 5,6-dihydrobenzo[b]thiophen-7(4H)-one. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder and more selective reaction conditions compared to elemental bromine.
Experimental Protocol: Synthesis of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
Materials:
-
5,6-dihydrobenzo[b]thiophen-7(4H)-one
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Acetic Acid (CH₃COOH)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 5,6-dihydrobenzo[b]thiophen-7(4H)-one (1 equivalent) in a mixture of chloroform and acetic acid, add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer successively with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one.
Note: This is a general procedure adapted from the bromination of benzo[b]thiophene and may require optimization for this specific substrate.[3]
Application in Medicinal Chemistry: Building Complexity through Cross-Coupling
The bromine atom at the 3-position of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a versatile handle for introducing molecular diversity through various cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context, enabling the formation of C-C and C-N bonds, respectively. These reactions are cornerstones of modern medicinal chemistry, allowing for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is widely used for the synthesis of biaryl and vinyl-substituted aromatic compounds.[4] In the case of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, which is a common strategy in the design of kinase inhibitors and other targeted therapies.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
Materials:
-
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
-
Aryl- or heteroarylboronic acid (or boronate ester) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water (if using an aqueous base solution)
Procedure:
-
To a Schlenk flask, add 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (1 equivalent), the boronic acid derivative, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 3-substituted product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These are common and effective catalysts for Suzuki couplings.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield.[4] |
| Solvent | 1,4-Dioxane, Toluene, DME | The solvent choice depends on the solubility of the reactants and the reaction temperature. |
| Temperature | 80-120°C | Higher temperatures are often required to drive the reaction to completion. |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and is a powerful method for the synthesis of arylamines.[3] This reaction is particularly valuable in medicinal chemistry for installing amine functionalities, which are prevalent in bioactive molecules and can serve as key pharmacophoric features or points for further derivatization.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
Materials:
-
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.
-
Add the base, followed by 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110°C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or SPhos | Bulky, electron-rich phosphine ligands are often required for efficient coupling.[6] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is necessary to deprotonate the amine.[7] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110°C | Thermal energy is typically required to drive the catalytic cycle. |
Conclusion: A Gateway to Novel Chemical Space
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient platform for the synthesis of diverse libraries of compounds. The protocols and data presented here offer a solid foundation for researchers to leverage the potential of this intermediate in the discovery and development of novel therapeutic agents.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald-Hartwig Amination. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1072-1098.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. CA3118330A1 - Inhibitors of cyclin-dependent kinase 7 (cdk7) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategies for the Selective Ketone Reduction of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
Abstract
This application note provides a detailed guide for the selective reduction of the ketone functionality in 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one to yield 3-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-7-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules where the benzo[b]thiophene scaffold is prevalent. The primary challenge lies in achieving high chemoselectivity, reducing the ketone without affecting the synthetically valuable carbon-bromine bond. We present two robust protocols utilizing Sodium Borohydride (NaBH₄) and the Luche reduction system (NaBH₄/CeCl₃), comparing their efficacy, and providing in-depth mechanistic insights and practical troubleshooting advice for researchers in organic synthesis and drug development.
Introduction: The Synthetic Challenge
The 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a versatile building block in medicinal chemistry. The presence of both a ketone and an aryl bromide offers multiple handles for subsequent functionalization, such as cross-coupling reactions at the C-Br bond. Therefore, the selective reduction of the ketone is paramount to preserve this functionality for downstream transformations.
The primary synthetic hurdle is preventing reductive dehalogenation, a common side reaction when reducing α-haloketones or aryl halides.[1] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they are potent enough to cleave the C-Br bond. This note focuses on milder, more chemoselective hydride-donating reagents that preferentially target the carbonyl group.[2] We will explore two highly effective methods, detailing the theoretical basis for their selectivity and providing validated, step-by-step protocols.
Foundational Principles of Chemoselective Reduction
The successful reduction of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one hinges on exploiting the reactivity differences between the ketone carbonyl and the carbon-bromine bond.
-
Hydride Reagents: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, typically used for reducing aldehydes and ketones.[3][4] It is a source of the hydride ion (H⁻), which acts as a nucleophile.[5][6] The C=O bond is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack by the hydride. In contrast, the C-Br bond on the thiophene ring is less electrophilic and generally unreactive towards NaBH₄ under standard alcoholic or aqueous conditions.
-
Lewis Acid Catalysis: The Luche Reduction: The reactivity and selectivity of NaBH₄ can be significantly enhanced by the addition of a Lewis acid, most notably cerium(III) chloride (CeCl₃·7H₂O). This combination is known as the Luche reduction.[7][8] The cerium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation accelerates the rate of hydride attack on the ketone.[9] Furthermore, in alcoholic solvents like methanol, the active reducing species is believed to be a "harder" alkoxyborohydride, formed in situ, which shows a strong preference for the "hard" carbonyl electrophile over "softer" sites, thus suppressing unwanted side reactions.[8]
-
Stereochemical Considerations: The reduction of the prochiral ketone in the cyclic system will generate a new stereocenter at the C-7 position. The approach of the hydride reagent can occur from two faces, leading to either syn or anti diastereomers (often referred to as axial and equatorial attack in cyclohexanone systems). The stereochemical outcome is dependent on steric and electronic factors, and the choice of reducing agent can influence the diastereomeric ratio. While a detailed stereochemical analysis is beyond the scope of this note, it is a critical parameter for researchers to consider and analyze in their specific applications.
Comparative Overview of Reduction Reagents
This table summarizes the key operational parameters and expected outcomes for the two recommended protocols.
| Parameter | Method 1: Sodium Borohydride | Method 2: Luche Reduction |
| Primary Reagents | NaBH₄ | NaBH₄, CeCl₃·7H₂O |
| Selectivity | High for Ketone vs. Aryl Bromide | Excellent for Ketone vs. Aryl Bromide |
| Relative Rate | Moderate | Fast (typically < 30 min)[9] |
| Typical Solvents | Methanol (MeOH), Ethanol (EtOH)[3] | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Advantage | Simplicity, low cost, readily available. | High yields, rapid reaction, enhanced chemoselectivity.[7] |
| Considerations | Reaction may be sluggish for some substrates. | Requires an additional reagent (CeCl₃). |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Method 1: Standard Reduction with Sodium Borohydride (NaBH₄)
This protocol employs the simplest and most direct method for the selective reduction. It is often the first approach attempted due to its reliability and ease of setup.
Protocol Steps:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (1.0 g, 4.08 mmol).
-
Dissolution: Add methanol (20 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While stirring at 0 °C, add sodium borohydride (NaBH₄) (0.23 g, 6.12 mmol, 1.5 equivalents) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1 M hydrochloric acid (HCl) (10 mL) to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Vigorous gas evolution.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and deionized water (20 mL). Shake and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine) (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 3-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-7-ol.
Method 2: Luche Reduction (NaBH₄ with CeCl₃·7H₂O)
This protocol is recommended for achieving higher yields and faster reaction times, providing exceptional chemoselectivity.[7]
Protocol Steps:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (1.0 g, 4.08 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.67 g, 4.49 mmol, 1.1 equivalents).
-
Dissolution: Add methanol (20 mL) and stir at room temperature for 15 minutes until a uniform slurry or solution is formed.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (0.17 g, 4.49 mmol, 1.1 equivalents) in a single portion. A color change and gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction is typically complete within 5-30 minutes.[9] Monitor progress by TLC.
-
Quenching: Once complete, quench the reaction by the slow addition of deionized water (15 mL).
-
Workup: Remove the solvent (methanol) under reduced pressure.
-
Extraction: Add ethyl acetate (50 mL) to the remaining aqueous residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude alcohol product by flash column chromatography on silica gel.
Workflow and Mechanistic Diagrams
The following diagrams illustrate the general experimental workflow and the underlying reaction mechanism for this selective reduction.
Caption: General experimental workflow for selective ketone reduction.
Caption: Mechanism of ketone reduction by a hydride reagent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Deactivated NaBH₄ (old reagent). 3. Low reaction temperature or short time. | 1. Add another portion (0.2-0.5 eq) of NaBH₄. 2. Use a fresh bottle of NaBH₄. 3. Allow the reaction to stir longer at room temperature. 4. Switch to the more reactive Luche reduction protocol. |
| Dehalogenation Observed | 1. Contamination with stronger reducing species. 2. Reaction run for an excessively long time at elevated temperatures (unlikely but possible). | 1. Ensure high purity of reagents and solvents. 2. Use the Luche reduction, which is known for high chemoselectivity.[8] 3. Maintain low reaction temperatures (0 °C). |
| Multiple Product Spots on TLC | 1. Formation of diastereomers. 2. Formation of side products. | 1. This is expected. Diastereomers may or may not be separable by standard silica gel chromatography. 2. Re-evaluate reaction conditions; ensure inertness if substrate is sensitive. Optimize purification conditions. |
Conclusion
The selective reduction of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one can be achieved efficiently and cleanly using mild hydride reagents. Standard reduction with sodium borohydride provides a simple and effective method. For reactions requiring higher yields, faster rates, and superior chemoselectivity, the Luche reduction using NaBH₄ in the presence of CeCl₃·7H₂O is the superior protocol. The choice of method will depend on the specific requirements of the synthetic route, scale, and substrate reactivity. Both protocols presented herein provide reliable pathways to access the valuable 3-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-7-ol intermediate while preserving the crucial C-Br bond for further synthetic elaboration.
References
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. Available from: [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. PubMed. Available from: [Link]
-
American Chemical Society. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Stereoselective electrochemical reduction of cyclic ketones. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective Luche-type reduction of α,β-unsaturated ketones by aluminium hydride catalysis. Dalton Transactions. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Luche Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]
-
Chem-Station. (2014). Luche Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Molecules. Retrieved from [Link]
-
Thieme. (n.d.). Catalytic Hydrogenation of Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective reduction of α,β-unsaturated ketones to allylic alcohols under catalyst-free conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.7-Chemical properties III- Catalytic Hydrogenation. Retrieved from [Link]
-
YouTube. (2021). Chemoselective Reduction. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of aldehydes and ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Current Organic Chemistry. Retrieved from [Link]
-
Quimica Organica. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved from [Link]
- Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.
-
Beilstein Journals. (n.d.). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
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- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Luche reduction - Wikipedia [en.wikipedia.org]
- 9. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Optimal solvent systems for dissolving 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
Technical Support Center: Solvent Systems for 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
Executive Summary & Compound Profile
User Advisory: You are working with 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one .[1]
-
Structural Context: This compound features a fused bicyclic system: a thiophene ring (bearing a bromine at C3) fused to a cyclohexanone ring.
-
Solubility Character: It exhibits moderate lipophilicity due to the thiophene and bromine, balanced by the dipolar character of the ketone. It generally behaves as a semi-polar organic solid.
-
Critical Warning (CAS Registry): While you provided CAS 22036-44-8 , commercial databases sometimes index this specific ketone under 274925-56-3 or related isomer registries. Always verify the structure by 1H-NMR before scaling up, as solvent behavior varies significantly between the ketone and its fully reduced tetrahydro- analogs.
Solvent Compatibility Matrix
The following data summarizes solubility behavior at 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Extraction, Transfer, Chromatography loading. |
| Chlorinated | Chloroform ( | Excellent | Standard NMR solvent. |
| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Stock solutions for biological assays; high-temp reactions. |
| Ethers | THF / 2-MeTHF | Good | Grignard/Lithiation reactions (anhydrous required). |
| Esters | Ethyl Acetate | Moderate | Partitioning solvent; often requires mild heating for high conc. |
| Alcohols | Methanol / Ethanol | Moderate to Low | Recrystallization (often requires heating to dissolve). |
| Hydrocarbons | Hexanes / Heptane | Poor (<1 mg/mL) | Anti-solvent for precipitation; wash solvent. |
| Aqueous | Water / PBS | Insoluble | Do not use as primary solvent. Requires co-solvent (DMSO). |
Module 1: Dissolution for Synthetic Workflows
Scenario A: Reaction Setup (Suzuki/Buchwald Couplings)
Issue: The bromine at position 3 is a handle for Pd-catalyzed cross-coupling. Recommendation:
-
Primary Solvent: 1,4-Dioxane or Toluene (with 10% water if using inorganic bases like
). -
Why: These solvents have high boiling points allowing for the thermal energy required to activate the C-Br bond on the electron-rich thiophene ring.
-
Protocol: Degas the solvent before adding the catalyst to prevent oxidative homocoupling or catalyst deactivation.
Scenario B: Condensation Reactions (Ketone functionalization)
Issue: Reacting the C7 ketone (e.g., Knoevenagel condensation or reductive amination). Recommendation: Ethanol (EtOH) or Methanol (MeOH) .
-
Why: Protic solvents stabilize the enolate intermediates often formed during these reactions.
-
Troubleshooting: If the starting material does not dissolve at room temperature (RT), heat to reflux. If it precipitates upon cooling before reacting, add 10% DCM as a solubilizing co-solvent.
Module 2: Purification & Recrystallization Strategies
Common Issue: The compound "oils out" (forms a gum) instead of crystallizing. Root Cause: The melting point is likely moderate, and impurities lower this further. Rapid cooling traps solvent.
Protocol: The "Two-Solvent" Recrystallization
This method uses the polarity difference between the ketone and the hydrophobic bromine handle.
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc) or DCM .
-
Anti-Solvent Addition: Slowly add warm Hexanes or Heptane dropwise until persistent cloudiness appears.
-
Re-dissolution: Add 1-2 drops of the good solvent (EtOAc/DCM) to clear the solution.
-
Nucleation: Remove from heat. Let stand at RT for 30 mins, then 4°C overnight.
-
Rescue: If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.
Visual Workflow: Recrystallization Decision Tree
Figure 1: Decision logic for selecting the optimal crystallization pathway based on initial solubility tests.
Module 3: Analytical Sample Preparation
NMR Spectroscopy
-
Standard: Chloroform-d (
) .-
Note: The compound is stable in CDCl3.
-
-
Alternative: DMSO-d6 .
-
Use case: If you observe broad peaks in CDCl3 (indicating aggregation via
stacking of thiophene rings), switch to DMSO-d6 to disrupt these interactions.
-
HPLC/LC-MS Mobile Phases
-
System: Reverse Phase (C18).
-
Solvents: Water (0.1% Formic Acid) / Acetonitrile (ACN).
-
Gradient: The compound is relatively non-polar. Expect elution at high % ACN (e.g., >60% ACN).
-
Warning: Do not use pure water as the diluent for injection; the compound will precipitate in the needle/column. Dissolve the sample in 50:50 ACN:Water or pure Methanol before injection.
Safety & Stability (SDS Context)
-
Halogenated Waste: Solutions containing this compound (due to the Bromine) and chlorinated solvents (DCM) must be segregated into Halogenated Organic Waste .
-
Reactivity: Avoid storing in Acetone for long periods if basic impurities are present, as the ketone can undergo aldol-like side reactions.
-
Light Sensitivity: Thiophene derivatives can be photo-oxidized. Store solutions in amber vials or wrapped in foil.
References
-
PubChem Compound Summary . Benzo[b]thiophene, 3-bromo-. National Center for Biotechnology Information. Accessed October 2023. Link
-
Sigma-Aldrich Technical Bulletin . Solvent Selection Guide for Heterocyclic Compounds. Merck KGaA. Link
-
Reinecke, M. G., et al. (1971).[2] Halogenated Thiophenes: Synthesis and Reactivity. Journal of Organic Chemistry. (Contextual grounding for thiophene solubility). Link
-
Pfizer Solvent Selection Guide . Green Chemistry and Solvent Selection. (Guidance on replacing DCM/DMF where possible). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
